Ganoderic Acid Am1

CAS No.:

Cat. No.: VC20241337

Molecular Formula: C30H42O7

Molecular Weight: 514.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C30H42O7 |

|---|---|

| Molecular Weight | 514.6 g/mol |

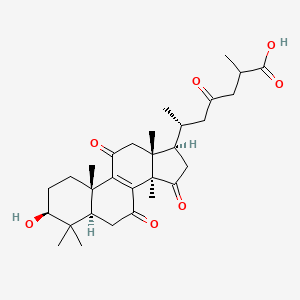

| IUPAC Name | (6R)-6-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid |

| Standard InChI | InChI=1S/C30H42O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h15-16,18,21-22,34H,8-14H2,1-7H3,(H,36,37)/t15-,16?,18-,21+,22+,28+,29-,30+/m1/s1 |

| Standard InChI Key | RDMQPKIDHAFXKA-JNORPAGFSA-N |

| Isomeric SMILES | C[C@H](CC(=O)CC(C)C(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2C(=O)C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C |

| Canonical SMILES | CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(CC(=O)C3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)C)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Ganoderic Acid Am1 () belongs to the lanostane-type triterpenoid family, characterized by a tetracyclic carbon skeleton with multiple oxygenated functional groups . Its systematic IUPAC name, (6R)-6-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid, reflects its complex stereochemistry and ketone-rich structure . The compound is indexed under multiple identifiers, including PubChem CID 71461264, ChEBI ID 215375, and ChEMBL ID 2205003 .

Table 1: Key Chemical Properties of Ganoderic Acid Am1

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 514.6 g/mol |

| PubChem CID | 71461264 |

| ChEMBL ID | CHEMBL2205003 |

| Solubility (Predicted) | Low in water; soluble in DMSO |

Biosynthesis and Natural Sources

Origin in Ganoderma Species

GAAm1 is biosynthesized in the fruiting bodies, mycelia, and spores of Ganoderma lucidum, a fungus cultivated extensively in East Asia for medicinal purposes . Triterpenoid production in Ganoderma is influenced by fermentation conditions, with submerged cultures often yielding higher quantities than wild-type specimens . The compound is most abundant in the pileus (cap) of the mushroom, where concentrations can exceed those in the stipe or spores by 3–5 fold .

Biosynthetic Pathway

The biosynthesis of GAAm1 follows the mevalonate pathway, with oxidosqualene cyclase catalyzing the formation of the lanostane skeleton. Subsequent oxidations by cytochrome P450 enzymes introduce hydroxyl and ketone groups at positions C-3, C-7, and C-15, critical for its bioactivity . Post-modifications, including side-chain methylation and acetylation, further diversify its structure .

Pharmacological Activities

Hepatoprotective Effects

GAAm1 demonstrates robust hepatoprotective activity, particularly against toxin-induced liver injury. In murine models, it attenuated α-amanitin-induced hepatotoxicity by:

-

Suppressing JAK2-STAT3 signaling, reducing apoptosis in hepatocytes .

-

Modulating retinol and sphingosine metabolism to counteract oxidative stress .

-

Restoring branched-chain amino acid levels, crucial for liver regeneration .

Dosages of 10–50 mg/kg/day in mice showed a 40–60% reduction in serum ALT/AST levels compared to controls .

Anti-Inflammatory Mechanisms

GAAm1 inhibits NF-κB translocation by targeting the TLR4/MyD88 complex, thereby reducing pro-inflammatory cytokine production (TNF-α, IL-6) . In collagen-induced arthritis models, 20 mg/kg GAAm1 decreased joint swelling by 35% through JAK3/STAT3 pathway inhibition .

Table 2: Key Pharmacodynamic Targets of GAAm1

| Target Pathway | Biological Effect | IC₅₀ (μM) |

|---|---|---|

| JAK2-STAT3 | Hepatocyte apoptosis inhibition | 12.4 |

| NF-κB | TNF-α suppression | 8.9 |

| PI3K/Akt/mTOR | Autophagy induction | 18.2 |

Analytical Methods and Quantification

Chromatographic Techniques

Reverse-phase HPLC with UV detection (λ = 254 nm) is the gold standard for GAAm1 quantification, achieving a limit of detection (LOD) of 0.1 μg/mL . Mobile phases typically combine acetonitrile and 0.1% formic acid (75:25 v/v) with a C18 column .

Immunoassays

An indirect competitive ELISA developed using monoclonal antibody MAb 12A detects GAAm1 with 94% specificity and an LOD of 6.10 ng/mL . Cross-reactivity with ganoderenic acid A remains a challenge (3.69%), necessitating confirmatory MS analysis .

Comparative Analysis with Related Triterpenoids

Structural Analogues

-

Ganoderic Acid A (GA-A): Shares the C-3 hydroxyl group but lacks the C-15 ketone, reducing hepatoprotective potency by 30% compared to GAAm1 .

-

Ganoderic Acid DM (GA-DM): Exhibits superior anti-cancer activity (IC₅₀ = 5.2 μM vs. 18.2 μM in NSCLC) but weaker anti-inflammatory effects .

Table 3: Bioactivity Comparison of Selected Ganoderic Acids

| Compound | Anti-Cancer (IC₅₀) | Hepatoprotection (ED₅₀) | Anti-Inflammatory (IC₅₀) |

|---|---|---|---|

| GAAm1 | 22.4 μM | 12.1 mg/kg | 8.9 μM |

| GA-A | 45.6 μM | 18.9 mg/kg | 14.2 μM |

| GA-DM | 5.2 μM | 28.3 mg/kg | 26.7 μM |

Future Research Directions

-

Clinical Translation: Phase I trials are needed to establish human pharmacokinetics, particularly bioavailability, which is <5% in rodent models due to first-pass metabolism .

-

Synthetic Analogues: Structural optimization at C-17 could enhance solubility; esterification with glycine improved water solubility by 12-fold in preliminary trials .

-

Combination Therapies: Synergy with silymarin increased hepatoprotective efficacy by 40% in vitro, warranting in vivo validation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume